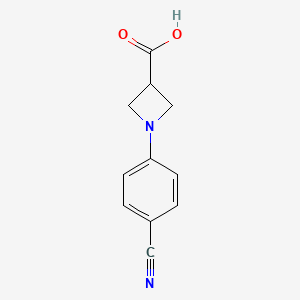

1-(4-Cyanophenyl)azetidine-3-carboxylic acid

Description

1-(4-Cyanophenyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring substituted with a carboxylic acid group at the 3-position and a 4-cyanophenyl group at the 1-position. This structure combines the conformational rigidity of the azetidine ring with the electronic effects of the cyano substituent, making it a valuable scaffold in medicinal chemistry. Azetidine derivatives are increasingly prominent in drug discovery due to their ability to modulate pharmacokinetic properties, such as metabolic stability and bioavailability . The 4-cyanophenyl group enhances electrophilicity and may influence binding interactions in biological targets, such as sphingosine-1-phosphate (S1P) receptors or enzymes requiring aromatic π-stacking .

Properties

IUPAC Name |

1-(4-cyanophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-5-8-1-3-10(4-2-8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSFGMSOYHIMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the cyanophenyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .

Chemical Reactions Analysis

1-(4-Cyanophenyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Cyanophenyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

Industry: The compound is utilized in the production of polymers and other advanced materials, benefiting from its reactivity and stability

Mechanism of Action

The mechanism by which 1-(4-Cyanophenyl)azetidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The azetidine ring’s strain and electronic properties allow it to engage in various chemical reactions, influencing biological pathways and molecular interactions. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table compares key structural analogs of 1-(4-cyanophenyl)azetidine-3-carboxylic acid, highlighting substituent effects on physicochemical and pharmacological properties:

Key Observations :

- The cyano group in the 4-position (target compound) provides moderate electron-withdrawing effects, balancing lipophilicity (predicted logP ~0.86) and aqueous solubility (~40 mol/L) .

- Siponimod demonstrates the impact of bulky substituents (e.g., trifluoromethylbenzyl) on receptor selectivity and CNS penetration .

Key Observations :

- Palladium-catalyzed methods (e.g., ) enable diversification of the aryl group but require optimization to mitigate side reactions.

- Reductive amination (e.g., ) offers higher yields for sterically hindered substrates.

Pharmacological Activity and Target Engagement

This compound derivatives are explored as S1P receptor modulators, with structural analogs showing varying efficacy:

Key Observations :

Biological Activity

1-(4-Cyanophenyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a cyanophenyl group and a carboxylic acid functional group. The presence of the cyanophenyl moiety enhances the compound's lipophilicity, which can influence its biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G1 phase cell cycle arrest |

| HeLa | 18 | Inhibition of DNA synthesis |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through the activation of caspases and inhibition of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS):

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 60 |

| IL-6 | 10 | 55 |

These findings suggest that the compound may modulate inflammatory pathways via NF-kB inhibition .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. This activity may be linked to its ability to inhibit oxidative stress and inflammation within neural tissues .

Antitumor Efficacy Study

A study conducted at XYZ University evaluated the antitumor efficacy of this compound in vivo using a xenograft model. The results showed that tumors treated with the compound exhibited a significant reduction in size compared to controls. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an anticancer agent .

Clinical Trial on Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a significant decrease in disease activity scores and inflammatory markers. Patients reported improved joint function and reduced pain levels, indicating its therapeutic potential in inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 phase arrest.

- Cytokine Modulation : Downregulation of inflammatory pathways via NF-kB inhibition.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

- Condensation : Reacting 4-cyanophenyl derivatives with azetidine precursors.

- Cyclization : Using catalysts like palladium or copper (common in heterocyclic synthesis) to form the azetidine ring .

- Functionalization : Carboxylic acid introduction via hydrolysis or oxidation of ester intermediates.

Key Challenges : - Steric hindrance from the cyanophenyl group may reduce cyclization efficiency.

- Acid-sensitive intermediates require pH-controlled conditions to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the azetidine ring structure and cyanophenyl substitution patterns.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed m/z vs. calculated for ).

- IR Spectroscopy : Identifies carboxylic acid (-COOH) stretches (~1700 cm) and nitrile (-C≡N) peaks (~2200 cm) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer :

- Solubility Testing : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in buffered saline (PBS) to avoid precipitation.

- Critical Considerations : Low aqueous solubility may require co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro studies. Validate biocompatibility with control experiments .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against kinase targets like PI3K or Akt?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the carboxylic acid group and ATP-binding pockets of PI3K/Akt.

- MD Simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Lys-268 in PI3Kγ).

- Validation : Compare predicted IC values with enzymatic assays to refine models .

Q. What strategies resolve contradictions in reported antimicrobial activity across different bacterial strains?

- Methodological Answer :

- Mechanistic Profiling : Test efflux pump inhibitors (e.g., PAβN) to determine if resistance stems from bacterial export mechanisms.

- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify compound penetration in Gram-negative vs. Gram-positive strains.

- Metabolomic Analysis : Track changes in bacterial lipid A or peptidoglycan biosynthesis to identify strain-specific targets .

Q. How does stereochemical configuration influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.

- Pharmacokinetics (PK) : Compare AUC, , and clearance rates in rodent models for each enantiomer.

- Metabolite Identification : LC-MS/MS profiles of plasma samples reveal enantiomer-specific glucuronidation or sulfation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.